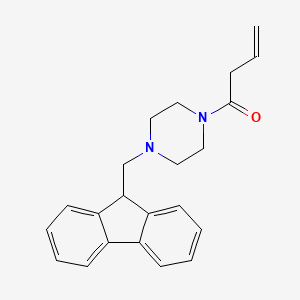
3,4-Difluorothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HClF2O2S2 and a molecular weight of 218.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two fluorine atoms and a sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorothiophene-2-sulfonyl chloride typically involves the fluorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,4-difluorothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient sulfonylation methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Thiophenes: Products formed by substitution reactions with various nucleophiles.
Oxidized and Reduced Derivatives: Products formed by oxidation and reduction reactions.
Scientific Research Applications
3,4-Difluorothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluorothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
Thiophene-2-sulfonyl chloride: Lacks the fluorine atoms present in 3,4-Difluorothiophene-2-sulfonyl chloride.
2,5-Difluorothiophene-3-sulfonyl chloride: Different substitution pattern on the thiophene ring.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C4HClF2O2S2 |
|---|---|
Molecular Weight |
218.6 g/mol |
IUPAC Name |
3,4-difluorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HClF2O2S2/c5-11(8,9)4-3(7)2(6)1-10-4/h1H |
InChI Key |
SYUFDZGNIJBYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)





![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)





